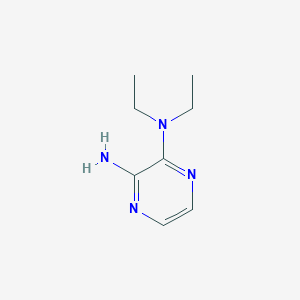

N2,N2-Diethylpyrazine-2,3-diamine

Description

Overview of Pyrazine (B50134) Chemistry and its Structural Significance in N-Heterocyclic Compounds

Pyrazine is an aromatic heterocyclic compound with the chemical formula C4H4N2. wikipedia.org It consists of a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 4. wikipedia.orgmdpi.com This arrangement imparts a unique electronic distribution and chemical reactivity to the pyrazine ring. nih.gov As a member of the N-heterocyclic family, which also includes well-known compounds like pyridine (B92270) and pyrimidine, pyrazine and its derivatives are integral components in a vast number of biologically and industrially important molecules. wikipedia.orgbritannica.com

The presence of two nitrogen atoms in the pyrazine ring significantly influences its properties. It is less basic than pyridine, pyridazine, and pyrimidine. wikipedia.org The pyrazine ring system is found in numerous natural products and has been a focal point for the development of new synthetic methodologies. tandfonline.com Its derivatives exhibit a wide range of biological activities, including applications as anticancer, and antimicrobial agents. mdpi.comsemanticscholar.org The structural rigidity and defined geometry of the pyrazine core make it an excellent scaffold for the construction of complex molecular architectures. iucr.org

The Role of Diaminopyrazine Core Structures in Organic Synthesis and Ligand Design

The introduction of amino groups onto the pyrazine ring to form diaminopyrazines dramatically expands the chemical space and functional potential of this heterocyclic system. These amino groups can act as key synthetic handles, allowing for a variety of chemical transformations and the introduction of diverse substituents. The synthesis of diaminopyrazines can be achieved through several routes, including the reduction of dinitropyrazines or the direct amination of halopyrazines. nih.govrsc.org

In the realm of ligand design, the diaminopyrazine core is particularly valuable. The two amino groups, often in conjunction with the ring nitrogen atoms, can act as coordination sites for metal ions. nih.gov This has led to the development of a wide range of metal complexes with interesting catalytic and material properties. The electronic properties of the diaminopyrazine ligand can be finely tuned by altering the substituents on the amino groups or the pyrazine ring itself, which in turn influences the properties of the resulting metal complex. acs.org This tunability is a key advantage in the rational design of catalysts and functional materials.

Positioning N2,N2-Diethylpyrazine-2,3-diamine within the Broader Class of Substituted Pyrazinediamines

N2,N2-Diethylpyrazine-2,3-diamine is a specific derivative within the larger family of substituted pyrazinediamines. Its structure features a pyrazine-2,3-diamine core where one of the amino groups (at the N2 position) is disubstituted with two ethyl groups. This substitution pattern has important implications for its chemical and physical properties.

The presence of the two ethyl groups on one of the nitrogen atoms introduces steric bulk and alters the electronic nature of the amino group. This can influence its reactivity in subsequent chemical transformations and its coordination behavior as a ligand. Compared to its parent compound, pyrazine-2,3-diamine, or its dimethyl analogue, N2,N2-dimethylpyrazine-2,3-diamine, the diethyl derivative is expected to exhibit different solubility, basicity, and conformational preferences.

The table below provides a comparative overview of N2,N2-Diethylpyrazine-2,3-diamine and related compounds.

| Feature | N2,N2-Diethylpyrazine-2,3-diamine | Pyrazine-2,3-diamine | N2,N2-Dimethylpyridine-2,3-diamine |

| CAS Number | 912773-18-3 bldpharm.comchemenu.comambeed.com | 13134-31-1 sigmaaldrich.com | 926226-38-2 bldpharm.com |

| Molecular Formula | C8H14N4 | C4H6N4 sigmaaldrich.com | C7H11N3 |

| Molecular Weight | 166.23 g/mol chemenu.com | 110.12 g/mol | 137.19 g/mol |

| Key Structural Difference | Diethylamino group at C2 | Two primary amino groups | Dimethylamino group on a pyridine ring |

| Potential Applications | Research chemical, building block for ligand synthesis | Intermediate in organic synthesis | Research chemical |

This specific substitution pattern positions N2,N2-Diethylpyrazine-2,3-diamine as a unique building block for the synthesis of more complex molecules, particularly in the development of novel ligands for coordination chemistry and catalysis. Its distinct steric and electronic profile offers opportunities for creating tailored molecular architectures with specific functional properties.

Structure

3D Structure

Properties

CAS No. |

912773-18-3 |

|---|---|

Molecular Formula |

C8H14N4 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-N,3-N-diethylpyrazine-2,3-diamine |

InChI |

InChI=1S/C8H14N4/c1-3-12(4-2)8-7(9)10-5-6-11-8/h5-6H,3-4H2,1-2H3,(H2,9,10) |

InChI Key |

MURJRQQKLPHEBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=CN=C1N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for N2,n2 Diethylpyrazine 2,3 Diamine

Classical and Contemporary Synthetic Approaches to Pyrazinediamine Scaffolds

The synthesis of the pyrazine (B50134) ring, the central feature of N2,N2-Diethylpyrazine-2,3-diamine, has been a subject of extensive research, leading to a variety of effective methods. These approaches range from traditional condensation reactions to modern catalytic systems, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.

Condensation Reactions of 1,2-Diketones with 1,2-Diamines

A cornerstone in the synthesis of pyrazines is the condensation reaction between a 1,2-diketone and a 1,2-diamine. nih.govjlu.edu.cn This straightforward approach is widely recognized for its reliability in forming the aromatic pyrazine ring. jlu.edu.cn In a typical reaction, the two starting materials are brought together in a protic solvent, leading to the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to yield the final pyrazine product. youtube.com The oxidation step can often be achieved in the presence of a catalyst such as copper chromate (B82759) at elevated temperatures. youtube.com

The versatility of this method allows for the synthesis of a wide array of substituted pyrazines by simply varying the substituents on the diketone and diamine precursors. For instance, the reaction of 1,2-diaminobenzene with 1,2-diols can lead to quinoxaline (B1680401) derivatives, which are structurally related to pyrazines. nih.govacs.org

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

| 1,2-Diketone | 1,2-Diamine | Pyrazine | Protic solvent, often with subsequent oxidation | jlu.edu.cn |

| 1,2-Diaminobenzene | 1,2-Diol | Quinoxaline | Manganese pincer complex | nih.govacs.org |

| α-Amino Ketone (self-condensation) | - | Pyrazine derivative | Acid catalyst, heat | biosynce.com |

Cyclization Reactions and Ring-Closure Strategies for Pyrazine Formation

Beyond the direct condensation of diketones and diamines, various cyclization strategies have been developed to construct the pyrazine ring. One notable method involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor, which can then be oxidized to the corresponding pyrazine. researchgate.net This approach provides a route to pyrazines from acyclic precursors through intramolecular ring formation. researchgate.net

Another strategy utilizes the thermal degradation of amino acids like serine and threonine. nih.gov Heating these amino acids can generate α-aminocarbonyl intermediates, which then dimerize and cyclize to form pyrazines. nih.gov This method highlights the formation of pyrazines from readily available starting materials under thermal conditions.

Acceptorless Dehydrogenative Coupling Routes

In recent years, acceptorless dehydrogenative coupling (ADC) has emerged as a powerful and sustainable method for the synthesis of N-heterocycles, including pyrazines. nih.govnih.govexlibrisgroup.comst-andrews.ac.uk This approach avoids the need for stoichiometric oxidants, generating hydrogen gas and water as the only byproducts, which is environmentally advantageous. nih.govacs.org

Manganese pincer complexes have been shown to be effective catalysts for the dehydrogenative self-coupling of 2-amino alcohols to produce symmetrically substituted 2,5-pyrazine derivatives. nih.govexlibrisgroup.comst-andrews.ac.uk The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent cyclization and aromatization. nih.govacs.org

| Reactant(s) | Catalyst | Product Type | Key Feature | Reference |

| 2-Amino Alcohols (self-coupling) | Manganese pincer complex | 2,5-Disubstituted Pyrazines | Atom-economical, H₂ and H₂O as byproducts | nih.govacs.org |

| 1,2-Diaminobenzene and 1,2-Diols | Manganese pincer complex | Quinoxalines | Environmentally benign | nih.govexlibrisgroup.comst-andrews.ac.uk |

Multi-component Reactions Leading to Pyrazine Derivatives

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry by reducing waste and energy consumption. acs.org While extensively developed for other heterocyclic systems like pyrazoles, the application of MCRs to the direct synthesis of pyrazinediamines is an area of growing interest. beilstein-journals.orgmdpi.comnih.govmdpi.com

These reactions typically involve the combination of three or more starting materials in a one-pot synthesis to generate the target scaffold. acs.org For pyrazole (B372694) synthesis, for example, a four-component reaction of aldehydes, hydrazine (B178648) hydrate, β-ketoesters, and malononitrile (B47326) can yield highly substituted pyrano[2,3-c]pyrazoles. mdpi.com The development of analogous MCRs for pyrazinediamines would represent a significant advancement in their synthesis.

Targeted Synthesis of N2,N2-Diethylpyrazine-2,3-diamine

The synthesis of the specifically substituted N2,N2-Diethylpyrazine-2,3-diamine requires a strategic approach that combines the formation of the pyrazine core with the precise installation of the amino and diethylamino groups at the 2 and 3 positions.

Amination Strategies for Pyrazine Rings

Direct amination of an existing pyrazine ring is a key potential strategy for the synthesis of N2,N2-Diethylpyrazine-2,3-diamine. While the direct C-H amination of pyrazine rings is challenging due to the electron-deficient nature of the ring system, several methods developed for analogous heterocyclic systems like pyridines could be adapted. youtube.com

One approach involves the conversion of a pyridine (B92270) to its N-oxide, which activates the ring towards nucleophilic attack. organic-chemistry.orgresearchgate.net Treatment of the N-oxide with an aminating agent can lead to the introduction of an amino group at the 2-position with high regioselectivity. organic-chemistry.org A similar strategy could be envisioned for a suitably substituted pyrazine precursor.

A more direct method for the amination of pyridines involves a polyfunctional reagent developed by Merck, which can selectively introduce an amino group at the C2 position. galchimia.com This reagent activates the pyridine nitrogen, facilitates nucleophilic transfer of an amino group, and acts as an oxidant to yield the final aminated product. galchimia.com The application of such a reagent to a pyrazine system could provide a direct route to aminated pyrazines.

A plausible synthetic route to N2,N2-Diethylpyrazine-2,3-diamine could start with a pre-functionalized pyrazine, such as a 2,3-dihalopyrazine. Nucleophilic aromatic substitution (SNAr) with diethylamine (B46881) could introduce the diethylamino group, followed by a subsequent amination step, potentially using a metal-catalyzed cross-coupling reaction or a Chichibabin-type reaction, to install the second amino group.

Regioselective Diethylation Approaches to Pyrazine-2,3-diamine

The synthesis of asymmetrically substituted pyrazinediamines like N2,N2-Diethylpyrazine-2,3-diamine requires precise control to ensure the selective alkylation of one of the two amino groups. Direct diethylation of pyrazine-2,3-diamine can lead to a mixture of products, including the undesired N,N'-diethylated isomer and over-alkylated species, complicating purification and reducing the yield of the target molecule.

Another approach centers on the inherent reactivity differences of the amino groups, which can be influenced by reaction conditions. In a related system, the reaction of arylglyoxals with 2,3-diaminopyridine (B105623) showed that the amino group at position 3 is more nucleophilic and reacts preferentially. growingscience.com This inherent difference in reactivity could potentially be exploited in the diethylation of pyrazine-2,3-diamine by carefully controlling reaction parameters such as temperature, solvent, and the nature of the base and alkylating agent to favor the formation of the N2,N2-diethyl product.

Catalytic Systems in Pyrazinediamine Synthesis

Catalytic methods offer significant advantages in the synthesis of pyrazinediamines, providing pathways to higher efficiency, selectivity, and sustainability. tandfonline.comtandfonline.comresearchgate.net

Metal-Catalyzed Processes (e.g., Palladium, Copper, Manganese, Ruthenium Catalysis)

Metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon-nitrogen bonds necessary for synthesizing substituted pyrazinediamines.

Palladium Catalysis: Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, is a well-established method for coupling amines with aryl halides. acs.orgacs.orgnih.gov In the context of synthesizing N2,N2-diethylpyrazine-2,3-diamine, a plausible route would involve the coupling of a halogenated pyrazine, such as 2-amino-3-chloropyrazine, with diethylamine. The effectiveness of this transformation heavily relies on the palladium catalyst and the associated ligand, which are chosen to optimize yield and prevent catalyst deactivation. acs.orgcapes.gov.br

Copper Catalysis: Copper-catalyzed reactions serve as a valuable alternative to palladium-based systems. organic-chemistry.orgthieme-connect.denih.gov These methods can be more cost-effective and are effective for a wide range of amination reactions. organic-chemistry.org For instance, a copper(I)-catalyzed system could be employed to facilitate the reaction between a protected 3-aminopyrazine-2-halide and diethylamine. The choice of copper source, ligand, base, and solvent is critical for achieving high yields. organic-chemistry.orgnih.gov

Manganese and Ruthenium Catalysis: Representing a move towards more sustainable and earth-abundant catalysts, manganese and ruthenium have shown promise in amination reactions. tandfonline.comtandfonline.com While less common than palladium and copper, research has demonstrated the potential of manganese dioxide and other catalytic systems for pyrazine synthesis, although yields and catalyst loadings can be a challenge. tandfonline.com Ruthenium catalysts are also being explored for their utility in related heterocyclic syntheses.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles is increasingly important in the synthesis of nitrogen-containing heterocyclic compounds. rsc.orgrsc.orgrsc.org The focus is on developing routes that are environmentally benign, cost-effective, and safe. tandfonline.comtandfonline.comresearchgate.net

Key strategies include:

Atom Economy: Designing reactions, particularly catalytic ones, that incorporate the maximum amount of starting material into the final product, thus minimizing waste. rsc.orgrsc.org

Safer Solvents: Moving away from hazardous organic solvents towards greener alternatives. Some modern pyrazine syntheses are performed under solvent-less conditions or in more environmentally friendly media. rsc.org

Energy Efficiency: Utilizing methods like microwave irradiation or developing reactions that proceed at room temperature to reduce energy consumption. thieme-connect.dersc.org

Renewable Resources: Exploring the use of starting materials derived from renewable sources, such as biomass, to create more sustainable chemical processes. bohrium.com

Electrochemical methods, which avoid the need for chemical oxidants, represent another frontier in the green synthesis of pyrazines. rsc.org

Role of Specific Catalysts and Reaction Conditions in Yield and Selectivity

The outcome of a catalytic synthesis is profoundly influenced by the interplay of the catalyst, reagents, and reaction conditions. The selection of the metal and its associated ligand is a primary determinant of catalytic activity and selectivity. rsc.orgnih.gov

For palladium-catalyzed reactions, bulky biarylphosphine ligands are often employed to facilitate the C-N bond-forming step. acs.orgacs.org In copper-catalyzed systems, ligands like phenanthroline or heterocyclic ketene (B1206846) aminals can be used to promote the desired transformation under mild conditions. nih.govorganic-chemistry.org

The choice of base, solvent, and temperature must be carefully optimized for each specific transformation to maximize yield and regioselectivity. The following table provides an illustrative overview of how these parameters can influence the synthesis of substituted pyrazoles and other nitrogen heterocycles, which can be extrapolated to pyrazinediamine synthesis.

Table 1: Illustrative Influence of Catalytic Conditions on N-Heterocycle Synthesis

| Catalyst System | Base | Solvent | Temperature | Outcome | Reference |

| CuI | NaOAc | DME | Room Temp | Efficient synthesis of polysubstituted pyrazoles. | organic-chemistry.org |

| Pd(dba)₂ / tBuBrettPhos | LHMDS | THF | 50-80 °C | Amination of unprotected bromo-pyrazoles in good yields. | acs.org |

| Cu(NO₃)₂·3H₂O | None | CH₃CN | Room Temp | Acid-free pyrazole synthesis in a short reaction time. | thieme-connect.de |

| [Cu(phen)(PPh₃)₂]NO₃ | Various | Dioxane | 100 °C | Mild, palladium-free synthesis of vinyl sulfides. | organic-chemistry.org |

| Ir-pincer complex | - | - | High Temp | Sustainable multicomponent synthesis of pyrimidines from alcohols. | bohrium.com |

This table is illustrative and shows data for related nitrogen-containing heterocycles to demonstrate the impact of reaction conditions. Specific data for N2,N2-Diethylpyrazine-2,3-diamine is not publicly available.

Derivatization and Advanced Functionalization Strategies for N2,n2 Diethylpyrazine 2,3 Diamine Derivatives

Post-Synthetic Modifications of the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient heterocycle, which inherently influences its reactivity. This electron-deficient nature generally makes the ring susceptible to nucleophilic attack, while electrophilic substitution reactions are less common and typically require harsh conditions.

The reactivity of the pyrazine core in N2,N2-Diethylpyrazine-2,3-diamine is significantly modulated by the two amino substituents. These groups are electron-donating and activate the ring, although this effect is somewhat counteracted by the inherent electron-deficient character of the pyrazine system. Direct electrophilic substitution on the carbon atoms (positions 5 and 6) of the N2,N2-Diethylpyrazine-2,3-diamine ring is not extensively documented and would likely face challenges due to the competing reactivity of the exocyclic primary amino group.

A more viable and common strategy for functionalizing the pyrazine ring involves nucleophilic substitution reactions. This approach, however, necessitates the presence of a suitable leaving group, such as a halogen, on the pyrazine core. For instance, related studies on chloropyrazines demonstrate their displacement by various nucleophiles including methoxides and hydroxides. rsc.org Therefore, a synthetic route starting with a halogenated precursor, such as a chloro- or bromo-substituted 2,3-diaminopyrazine, would provide a versatile handle for introducing a wide range of substituents onto the pyrazine ring via well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or direct nucleophilic aromatic substitution (SNAr).

Table 1: Potential Post-Synthetic Modifications of a Halogenated Pyrazine Core

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Aryl group |

| Buchwald-Hartwig | Amine | Substituted amino group |

| Stille Coupling | Organostannane | Alkyl/Aryl group |

Chemical Transformations at the Exocyclic Amino Groups

The N2,N2-Diethylpyrazine-2,3-diamine scaffold possesses two distinct amino groups with different reactivity profiles: a primary amine at the C3 position and a tertiary amine at the C2 position. This differential reactivity is a key advantage for selective functionalization.

The primary amino group (-NH2) at C3 is a versatile nucleophilic handle for a variety of chemical transformations:

Acylation: It can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for attaching a wide array of side chains.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drug molecules.

Alkylation/Reductive Amination: The primary amine can undergo alkylation, although controlling the degree of substitution can be challenging. A more controlled method is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary amine.

Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, respectively.

Table 2: Selective Chemical Transformations of the C3-Amino Group

| Reaction Class | Reagent | Resulting Functional Group |

|---|---|---|

| Acylation | Acetyl chloride | Acetamide |

| Sulfonylation | Tosyl chloride | Tosylamide |

| Reductive Amination | Benzaldehyde, NaBH3CN | Benzylamine |

Annulation Reactions for Fused Heterocyclic Systems (e.g., Pyrrolo-, Pyrazolo-, Pyrido-pyrazine derivatives)

The 2,3-diamine arrangement on the pyrazine ring is a classical precursor for annulation reactions, enabling the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions involve the condensation of the diamine with bifunctional electrophiles, leading to the formation of a new ring fused to the pyrazine core. Such fused systems are of great interest as they often exhibit unique biological activities.

Pyrrolo[2,3-b]pyrazine Derivatives: The synthesis of the pyrrolo[2,3-b]pyrazine core can be achieved by reacting the diamine with α-dicarbonyl compounds or their synthetic equivalents. nih.gov For example, condensation with a 1,2-diketone or an α-haloketone followed by cyclization and aromatization (often via oxidation or elimination) yields the fused pyrrole (B145914) ring. This creates a 7,8-diazaindole-type structure.

Pyrazolo[3,4-b]pyrazine Derivatives: The direct synthesis of pyrazolo[3,4-b]pyrazines from a diamine precursor is less common. Synthetic strategies for this scaffold often start from a substituted aminopyrazole, onto which the pyrazine ring is constructed. mdpi.comresearchgate.netnih.gov However, annulation reactions with reagents that can provide the necessary three atoms for the pyrazole (B372694) ring are theoretically possible, though may involve multi-step processes.

Pyrido[2,3-b]pyrazine (B189457) Derivatives: The construction of the pyrido[2,3-b]pyrazine system, also known as 1,4,5-triazanaphthalene, can be accomplished through condensation reactions analogous to the Friedländer synthesis. nih.gov This involves reacting the diamine with a β-ketoester, a 1,3-diketone, or an α,β-unsaturated carbonyl compound that can serve as a three-carbon electrophilic partner. The reaction proceeds via initial amine condensation followed by an intramolecular cyclization and dehydration/aromatization to furnish the fused pyridine (B92270) ring. americanelements.comnih.gov

Table 3: Annulation Reactions for Fused Heterocyclic Systems

| Target Fused System | Reagent Type | General Reagent Example |

|---|---|---|

| Pyrrolo[2,3-b]pyrazine nih.gov | 1,2-Dielectrophile | α-Haloketone (e.g., phenacyl bromide) |

Combinatorial Library Design and Scaffold Diversification

The N2,N2-Diethylpyrazine-2,3-diamine scaffold is well-suited for the generation of combinatorial libraries, which are large collections of structurally related compounds used in high-throughput screening for drug discovery and materials development. The utility of a scaffold in combinatorial chemistry hinges on the presence of easily functionalizable sites that allow for the systematic introduction of diverse chemical moieties.

The primary amine at the C3 position is the most prominent diversification point. A library can be constructed by taking the core scaffold and reacting it with a large set of building blocks, such as a collection of diverse carboxylic acids (via amide coupling) or aldehydes (via reductive amination). This would generate a library of compounds with a constant core but variable side chains at the C3 position.

A second level of diversity can be introduced by modifying the pyrazine ring itself. As discussed previously, this typically requires a precursor with a leaving group, such as a halogen, at the C5 or C6 position. A di-halogenated precursor could be selectively functionalized in a stepwise manner. For example, a library could be designed around a 5-bromo-N2,N2-diethylpyrazine-2,3-diamine core. The primary amine could be acylated with a set of acids, and subsequently, the bromo substituent could be modified via Suzuki coupling with a set of boronic acids. This two-dimensional diversification strategy allows for the rapid generation of a large and structurally rich library of compounds from a single, versatile scaffold, similar to approaches used for other heterocyclic systems like pyrazolopyridines. mdpi.com This enables a broad exploration of the chemical space around the core structure to identify compounds with optimized properties.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule. However, no peer-reviewed articles or database entries provide experimental ¹H, ¹³C, or two-dimensional (2D) NMR spectra for N2,N2-diethylpyrazine-2,3-diamine. This information would be essential to confirm the precise arrangement of the diethylamino and amino groups on the pyrazine (B50134) ring and the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural clues through fragmentation analysis. There is no publicly available mass spectrum (e.g., from GC-MS or LC-MS analysis) for N2,N2-diethylpyrazine-2,3-diamine. Such data would confirm its molecular formula (C₈H₁₄N₄) and offer insights into its structural stability and fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. No IR or Raman spectra for N2,N2-diethylpyrazine-2,3-diamine have been published. This data would be crucial for identifying key vibrations, such as N-H stretching of the primary amine, C-N stretching of the tertiary amine, and the characteristic modes of the pyrazine ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule. There are no available UV-Vis absorption or fluorescence emission spectra for this compound. This information would help characterize its chromophore system and photophysical properties.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction of a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths and angles. No crystal structure data from either single crystal or powder X-ray diffraction studies for N2,N2-diethylpyrazine-2,3-diamine is available in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for separating components of a mixture and assessing the purity of a compound. While chemical suppliers undoubtedly use these methods for quality control, there are no published standard chromatographic methods, retention times, or chromatograms for N2,N2-diethylpyrazine-2,3-diamine.

No Specific Computational Studies Found for N2,N2-Diethylpyrazine-2,3-diamine

A comprehensive search of available scientific literature and databases has revealed no specific computational chemistry or theoretical investigation studies focused solely on the chemical compound N2,N2-Diethylpyrazine-2,3-diamine.

While the provided outline requests a detailed analysis of this specific molecule, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, prediction of spectroscopic properties, mechanistic studies, and analysis of non-covalent interactions, no published research containing this specific information could be located.

The search did yield computational studies on related pyrazine derivatives, such as 2,6-Diamino-3,5-dinitropyrazine-1-oxide and various cyanopyrazine-2-carboxamide derivatives. These studies employ the requested theoretical methods (DFT, FMO analysis, etc.) to investigate the electronic structure, reactivity, and spectroscopic properties of those compounds. For instance, research on other pyrazine-based molecules has utilized DFT to calculate optimized geometries, electronic energies, and vibrational frequencies. Similarly, FMO analysis in related compounds has been used to understand their electronic transitions and reactivity by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps.

Furthermore, computational methods have been successfully applied to predict spectroscopic properties like UV-Vis, IR, and NMR shifts for similar molecular structures, and to elucidate potential reaction mechanisms and supramolecular assemblies.

However, without specific studies on N2,N2-Diethylpyrazine-2,3-diamine, it is not possible to provide scientifically accurate data, tables, or detailed research findings as requested in the article outline. Generating such an article would require fabricating data, which would be speculative and not based on factual, peer-reviewed scientific evidence.

Therefore, the following sections of the requested article cannot be completed with accurate and specific information for N2,N2-Diethylpyrazine-2,3-diamine:

Computational Chemistry and Theoretical Investigations of N2,n2 Diethylpyrazine 2,3 Diamine

Non-Covalent Interactions and Supramolecular Assembly Prediction

Should research on N2,N2-Diethylpyrazine-2,3-diamine be published in the future, a detailed article following the proposed outline could be generated.

Coordination Chemistry of N2,n2 Diethylpyrazine 2,3 Diamine As a Ligand

Ligand Design Principles and Coordination Modes of Pyrazinediamines

The design of pyrazinediamine ligands is centered around the strategic placement of donor atoms to control the coordination environment around a metal center. Pyrazine (B50134) itself is a well-established N,N'-ditopic diimine ligand used in the construction of metal-organic frameworks. bendola.com The introduction of diamine substituents onto the pyrazine ring, as in N2,N2-diethylpyrazine-2,3-diamine, introduces additional coordination sites and steric bulk, which significantly influences the resulting complex's geometry and stability.

Pyrazinediamine ligands can adopt various coordination modes. They can act as:

Monodentate ligands: Coordinating through one of the pyrazine nitrogen atoms.

Bidentate chelating ligands: Binding to a single metal center through both a pyrazine nitrogen and an adjacent amino group nitrogen.

Bridging ligands: Linking two or more metal centers. This can occur through the two pyrazine nitrogens, or a combination of pyrazine and amino nitrogens. youtube.comyoutube.com

The specific coordination mode is influenced by several factors including the steric hindrance of the substituents on the amino groups (e.g., ethyl groups in N2,N2-diethylpyrazine-2,3-diamine), the nature of the metal ion, and the reaction conditions. For instance, ligands with bulky substituents may favor the formation of mononuclear complexes, while less hindered ligands might readily form polynuclear structures. The denticity of the ligand can also be tailored, with some designs creating pentadentate ligands that leave one coordination site on an octahedral metal center available for further reactions. nih.gov

Synthesis and Characterization of Metal Complexes with N2,N2-Diethylpyrazine-2,3-diamine

The synthesis of metal complexes involving N2,N2-diethylpyrazine-2,3-diamine typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction temperature can play a crucial role in the crystallization and isolation of the desired product.

Characterization of these complexes employs a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C=C bonds in the pyrazine ring and the N-H bonds of the amino groups upon complexation confirm the involvement of these groups in bonding. nih.gov

UV-Vis Spectroscopy: Can indicate the formation of a metal-ligand bond through changes in absorption intensity and shifts in the maximum wavelength (λmax) compared to the free ligand. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the structure of diamagnetic complexes in solution.

Elemental Analysis and Mass Spectrometry: Used to confirm the stoichiometry and composition of the synthesized complexes. biointerfaceresearch.com

For example, the synthesis of N,N′-bis[2-(diethylamino)phenyl]thiourea, a related diamine compound, was achieved by reacting 1,1′-thiocarbonyldiimidazole with 2-amino-N,N′-dialkylaniline. nih.gov Similar synthetic strategies can be adapted for N2,N2-diethylpyrazine-2,3-diamine.

Investigation of Metal-Ligand Interactions and Complex Geometries

The interaction between the metal center and the N2,N2-diethylpyrazine-2,3-diamine ligand dictates the geometry of the resulting complex. X-ray diffraction studies are paramount in elucidating these details. In many transition metal complexes with pyridine-based ligands, octahedral and square pyramidal geometries are common. wikipedia.orgresearchgate.net The specific geometry is a consequence of the electronic properties of the metal ion and the steric and electronic properties of the ligand.

Key parameters investigated include:

Metal-Nitrogen Bond Lengths: These provide insight into the strength of the coordination bond.

Bond Angles: Define the coordination polyhedron around the metal center.

Torsion Angles: Describe the conformation of the ligand upon coordination.

A study on related pyrazine-2,3-dicarboxylate complexes with various diamines revealed distorted square pyramidal geometries for the Cu(II) ions. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be employed to complement experimental data and provide a deeper understanding of the electronic structure and stability of different possible isomers. nih.gov

| Complex Feature | Typical Observation |

| Coordination Geometry | Distorted Octahedral, Square Pyramidal |

| Common Metal Ions | Cu(II), Ni(II), Co(II), Fe(II/III), Mn(II) nih.govotago.ac.nz |

| Key Interactions | Metal-Nitrogen Bonds, Hydrogen Bonding |

Formation of Polynuclear Complexes and Metal-Organic Systems

The bifunctional nature of the pyrazine ring in N2,N2-diethylpyrazine-2,3-diamine makes it an excellent candidate for the construction of polynuclear complexes and metal-organic systems. bendola.com Polynuclear complexes contain more than one metal center, which can be linked by bridging ligands. youtube.comyoutube.com The pyrazine moiety can bridge two metal centers, leading to the formation of dimers, trimers, or extended one-, two-, or three-dimensional coordination polymers. bendola.comresearchgate.net

The formation of these extended structures is also influenced by the presence of co-ligands and counter-ions. For example, in copper(II) complexes with pyrazine-2,3-dicarboxylate, the ligand acts as a bridge to form one-dimensional chains. researchgate.net The specific nature of the diamine co-ligand can further influence the dimensionality of the resulting network. The use of pyrazinedicarboxylato ligands has been shown to produce a variety of polymeric structures, including 1-D chains and ladder chains. nih.gov

The magnetic properties of these polynuclear systems are of particular interest, as the pyrazine bridge can mediate magnetic exchange interactions between the metal centers.

Supramolecular Architectures Directed by Pyrazinediamine Ligands

Beyond the primary coordination bonds, non-covalent interactions play a crucial role in organizing the metal complexes into higher-order supramolecular architectures. These interactions include hydrogen bonding, π-π stacking, and anion-π interactions. bendola.comnih.govmdpi.com

Pyrazinediamine ligands, with their aromatic rings and hydrogen bond donors/acceptors, are well-suited to direct the self-assembly of complex structures. For instance, hydrogen bonds between the amino groups of the ligand and anions or solvent molecules can link mononuclear complexes into one-, two-, or three-dimensional networks. nih.gov The choice of anion can dramatically alter the resulting supramolecular structure.

In some systems, the crystal packing of metal-organic frameworks containing pyrazine-based ligands generates voids that can be occupied by guest molecules, such as water clusters. nih.gov The study of these supramolecular assemblies is a key aspect of crystal engineering, aiming to design materials with specific topologies and functions. The interplay of coordination bonds and weaker intermolecular forces allows for the construction of intricate and functional solid-state materials.

Catalytic Applications of N2,n2 Diethylpyrazine 2,3 Diamine and Its Metal Complexes

Pyrazinediamine Derivatives as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Pyrazinediamine derivatives, while not as extensively studied as other nitrogen-containing heterocycles like pyrrolidine (B122466) or cinchona alkaloids, possess inherent properties that suggest their potential as organocatalysts. The presence of both Lewis basic nitrogen atoms within the pyrazine (B50134) ring and the amino groups allows for multiple modes of substrate activation.

While specific studies detailing the use of N2,N2-Diethylpyrazine-2,3-diamine as an organocatalyst are not widely available in the current literature, the broader class of pyrazine derivatives has been explored in organocatalytic transformations. For instance, the catalytic reduction of molecular oxygen has been studied using various pyrazine derivatives. acs.org These studies demonstrate the ability of the pyrazine core to participate in electron transfer processes, a key step in many catalytic cycles.

The diamine functionality in N2,N2-Diethylpyrazine-2,3-diamine is particularly significant. Bifunctional organocatalysts, which contain both a Brønsted acid/base and a Lewis acid/base site, are highly effective in controlling the stereochemistry of reactions. The amino groups on the pyrazine ring can act as hydrogen bond donors or acceptors, or as Brønsted bases, while the pyrazine nitrogens can act as Lewis bases. This combination could, in principle, be exploited in reactions such as aldol, Mannich, and Michael additions by simultaneously activating both the nucleophile and the electrophile.

An organocatalytic diboration of pyrazine derivatives has been reported, showcasing the ability of these heterocycles to undergo catalytic functionalization. researchgate.net While this example involves the modification of the pyrazine ring itself, it highlights the reactivity of the system and its potential to be incorporated into more complex catalytic designs. The development of chiral pyrazinediamine derivatives could open avenues for asymmetric organocatalysis, an area of significant interest in the synthesis of enantiomerically pure compounds.

Metal Complexes of N2,N2-Diethylpyrazine-2,3-diamine in Homogeneous Catalysis

The vicinal diamine structure of N2,N2-Diethylpyrazine-2,3-diamine makes it an excellent chelating ligand for a wide range of transition metals. The resulting metal complexes can serve as homogeneous catalysts, where the electronic properties of the pyrazine ring and the steric environment created by the diethylamino groups can be fine-tuned to influence the catalytic activity and selectivity.

Transition metal complexes featuring nitrogen-containing ligands are workhorses in homogeneous catalysis, with applications ranging from cross-coupling reactions to oxidation and reduction processes. nih.govnih.govrsc.org The pyrazine moiety, being electron-withdrawing, can modulate the electron density at the metal center, thereby affecting its reactivity.

While specific catalytic applications of metal complexes derived from N2,N2-Diethylpyrazine-2,3-diamine are not extensively documented, the synthesis of transition metal complexes with related Schiff base ligands derived from pyrazine has been reported, and their catalytic activities have been investigated. nih.gov For example, complexes of transition metals with ligands containing thiazole-derived Schiff bases have been synthesized and characterized, showing potential in various catalytic applications. orientjchem.org

The table below summarizes representative examples of transition metal complexes with nitrogen-containing heterocyclic ligands and their applications in homogeneous catalysis, illustrating the potential roles for complexes of N2,N2-Diethylpyrazine-2,3-diamine.

Table 1: Representative Transition Metal Complexes with N-Heterocyclic Ligands in Homogeneous Catalysis

| Ligand Type | Metal | Catalytic Application | Reference |

| Pyridinyl Alcoholato | Tungsten(VI) | Ring-Opening Metathesis Polymerization (ROMP) of norbornenes | nih.gov |

| Terpyridine (TPY) | Iron(II/III) | Degradation of pollutants (e.g., phenol) | nih.gov |

| Schiff Base (Thiazole-derived) | Co(II), Ni(II), Cu(II), Zn(II) | Potential for various catalytic oxidations and reductions | orientjchem.org |

| Acridine-based Pincer | Manganese | Dehydrogenative coupling of amino alcohols to pyrazines | acs.org |

The synthesis and characterization of such complexes would be the first step toward exploring their efficacy in various catalytic reactions, including those discussed in the following sections.

Applications in Dehydrogenative Coupling and Alkylation Reactions

Dehydrogenative coupling reactions are atom-economical methods for the formation of new chemical bonds, with the only byproduct typically being hydrogen gas. These reactions often rely on transition metal catalysts that can facilitate the removal of hydrogen from the substrates. Manganese pincer complexes have been successfully employed for the synthesis of pyrazines and quinoxalines via acceptorless dehydrogenative coupling routes. acs.org This demonstrates the utility of metal complexes with nitrogen-containing ligands in facilitating such transformations. A complex of N2,N2-Diethylpyrazine-2,3-diamine could potentially catalyze similar dehydrogenative couplings, for instance, in the synthesis of imines from alcohols and amines.

Similarly, alkylation reactions, which involve the transfer of an alkyl group, are fundamental transformations in organic synthesis. While Friedel-Crafts alkylation is a classic example, modern catalytic methods aim for higher selectivity and milder reaction conditions. The use of pyridinium (B92312) salts as alkylating agents in a catalytic photochemical enantioselective α-alkylation of aldehydes has been demonstrated. nih.govrsc.org This suggests that activated pyrazine derivatives or their metal complexes could also serve as catalysts or reagents in novel alkylation protocols.

The table below presents examples of catalytic systems used in dehydrogenative coupling and alkylation reactions, providing a basis for postulating the potential of N2,N2-Diethylpyrazine-2,3-diamine-based catalysts.

Table 2: Catalytic Systems for Dehydrogenative Coupling and Alkylation

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Dehydrogenative Coupling | Manganese Pincer Complex | 2-Amino Alcohols | 2,5-Substituted Pyrazines | acs.org |

| Dehydrogenative Coupling | Cobalt Complexes | Alcohols and Amines | N-Heterocycles | researchgate.net |

| α-Alkylation | Chiral Amine (Organocatalyst) | Aldehydes and Pyridinium Salts | Enantioenriched Alkylated Aldehydes | nih.govrsc.org |

| Hydrazine (B178648) Alkylation | Potassium Iodide (Catalyst) | Protected Hydrazines and Alkyl Halides | Alkylated Hydrazines | kirj.ee |

Exploration in Other Catalytic Transformations (e.g., C-H functionalization, oxidation reactions)

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis as it avoids the pre-functionalization of substrates. The electron-deficient nature of the pyrazine ring makes the C-H bonds susceptible to certain types of functionalization reactions. rsc.org While the direct C-H functionalization of pyrazines can be challenging, various methods have been developed for related nitrogen heterocycles like pyridines and piperazines. mdpi.comacs.orgnih.gov These often involve the use of transition metal catalysts or photoredox catalysis. A metal complex of N2,N2-Diethylpyrazine-2,3-diamine could potentially direct C-H activation at a specific position of a substrate that coordinates to the metal center.

Catalytic oxidation reactions are another area where pyrazine-based ligands and their metal complexes could find application. The oxidation of organic compounds using peroxides can be catalyzed by polynuclear metal compounds, and the addition of pyrazine-2-carboxylic acid has been shown to influence these reactions. mdpi.com Furthermore, the catalytic reduction of molecular oxygen by pyrazine derivatives highlights their redox activity. acs.org Metal complexes are well-known to catalyze a wide array of oxidation reactions, and a complex of N2,N2-Diethylpyrazine-2,3-diamine could be investigated for its ability to catalyze the oxidation of alcohols, alkanes, or other organic substrates.

The following table provides examples of catalytic systems used in C-H functionalization and oxidation reactions, which can guide the future exploration of catalysts based on N2,N2-Diethylpyrazine-2,3-diamine.

Table 3: Catalytic Systems for C-H Functionalization and Oxidation

| Reaction Type | Catalyst/Reagent | Substrate | Key Feature | Reference |

| C-H Arylation | Photoredox Catalysis | N-Boc Piperazines | Direct coupling with dicyanobenzenes | mdpi.com |

| C-H Functionalization | LTMP (Lithium 2,2,6,6-tetramethylpiperidide) | Pyrazine | Deprotonative functionalization | researchgate.net |

| Alkane Oxidation | Vanadium Complex / Pyrazine-2-carboxylic acid | Alkanes | Catalyzed by H2O2 | mdpi.com |

| Oxygen Reduction | Pyrazine Derivatives | Molecular Oxygen | Catalytic reduction in acidic solution | acs.org |

Applications in Materials Science and Emerging Technologies

Development of Functional Materials Incorporating Pyrazinediamine Structures

The incorporation of pyrazinediamine moieties, such as N2,N2-Diethylpyrazine-2,3-diamine, into larger molecular or polymeric structures is a promising strategy for creating functional materials. The pyrazine (B50134) ring, being electron-deficient, can be readily functionalized, allowing for the tuning of the material's electronic and photophysical properties. The amino substituents, in this case, the N,N-diethylamino groups, act as strong electron-donating groups, creating a "push-pull" system within the molecule. This intramolecular charge transfer (ICT) character is fundamental to many of the applications discussed below.

The synthesis of functional materials based on pyrazine derivatives often involves cross-coupling reactions to extend the conjugated system, leading to materials with enhanced charge transport properties. rsc.org These materials are being explored for their utility in a range of applications, from organic electronics to sensing. The versatility of the pyrazine core allows for the creation of a wide array of derivatives with specific functionalities. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties

The "push-pull" electronic structure inherent in N2,N2-Diethylpyrazine-2,3-diamine makes it a compelling candidate for nonlinear optical (NLO) materials. NLO materials can alter the properties of light and are crucial for technologies like optical switching and data storage. snu.edu.in The efficiency of an NLO material is often related to its hyperpolarizability, which is enhanced by strong intramolecular charge transfer.

Research on analogous push-pull pyrazine derivatives has demonstrated their significant NLO properties. For instance, studies on X-shaped pyrazine derivatives have shown that the relative positioning of donor and acceptor groups significantly impacts the NLO response. rsc.orgupce.cz Theoretical and experimental investigations on various pyrazine-based chromophores have confirmed that the pyrazine unit can act as an effective electron-accepting core in push-pull systems, leading to substantial second- and third-order NLO responses. researchgate.netmdpi.comnih.govresearchgate.net By modifying the donor groups and the conjugation length, the NLO properties can be fine-tuned. The protonation/deprotonation of the pyrazine nitrogen atoms can also be used to reversibly switch the NLO response, opening up possibilities for advanced optical switches. snu.edu.in

Table 1: Comparison of Second-Order NLO Properties in Isomeric Push-Pull Pyrazine Derivatives

| Compound Type | Isomer Configuration | Molecular Hyperpolarizability (β) | NLO Response Anisotropy |

| D-π-A Pyrazine | 2,3-isomer | High | Predominantly Dipolar |

| D-π-A Pyrazine | 2,6-isomer | Similar to 2,3-isomer | Mostly Octupolar |

| Data based on studies of analogous X-shaped pyrazine derivatives and serves as an illustrative comparison. rsc.org |

Applications as Fluorescent Probes and in Sensor Development

Pyrazinediamine derivatives are increasingly being investigated for their potential as fluorescent sensors for the detection of various analytes, particularly metal ions. nih.govresearchgate.netmdpi.com The fluorescence properties of these compounds can be modulated by the binding of a target analyte to the pyrazine or diamine moieties. This interaction can lead to changes in the intramolecular charge transfer characteristics, resulting in a detectable change in the fluorescence emission (e.g., "turn-on" or "turn-off" response).

For example, pyrazine-based fluorescent sensors have shown high selectivity and sensitivity for the detection of metal ions like Fe³⁺. researchgate.net The design of these sensors often involves creating a binding pocket with specific coordination sites for the target ion. The N,N-diethylamino groups in N2,N2-Diethylpyrazine-2,3-diamine, with their available lone pairs of electrons on the nitrogen atoms, could serve as effective binding sites for metal cations. Furthermore, the synthesis of aminopyridine derivatives has been explored for creating fluorescent probes, with their emission properties being tunable based on the substituents. mdpi.comsciforum.net

Table 2: Performance of a Pyrazine-Based Fluorescent Sensor for Metal Ion Detection

| Sensor Type | Target Analyte | Detection Limit | Response Mechanism |

| Rhodamine-aminopyridine derivative | Fe³⁺ | 4.1 x 10⁻⁸ M | Chelation-induced fluorescence quenching |

| This table is based on data for a related aminopyridine-based sensor and illustrates the potential sensing capabilities. researchgate.net |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The porous nature and tunable properties of MOFs make them suitable for applications in gas storage, separation, and catalysis. berkeley.edu Pyrazine-containing ligands are well-suited for the construction of MOFs and coordination polymers due to the coordinating ability of the nitrogen atoms in the pyrazine ring. mdpi.com

The diamine functionality of N2,N2-Diethylpyrazine-2,3-diamine provides additional coordination sites, allowing for the formation of more complex and potentially more functional MOF architectures. The diethylamino groups can also influence the pore environment of the MOF, potentially enhancing its selectivity for certain guest molecules. The synthesis of coordination compounds with pyrazine derivatives has been shown to result in stable structures with defined geometries. scispace.comnih.govmdpi.com Recent research has demonstrated the potential of pyrazine-based 2D conductive MOFs for applications in energy storage, such as in lithium-ion batteries. researchgate.net The ability to synthesize MOFs from functionalized ligands opens up possibilities for creating materials with tailored properties for specific applications. youtube.comyoutube.com

Potential in Electronic and Optoelectronic Devices

The inherent electronic properties of pyrazine-based materials, particularly their electron-deficient nature and tunable energy levels, make them promising for applications in electronic and optoelectronic devices. rsc.orgbwise.kr These materials are being investigated for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (FETs). worktribe.comnih.gov

The introduction of electron-donating groups, such as the diethylamino groups in N2,N2-Diethylpyrazine-2,3-diamine, lowers the bandgap of the material, which is advantageous for applications in photovoltaics and as emitters in OLEDs. researchgate.netresearchgate.net Theoretical and experimental studies on various pyrazine derivatives have shown that their HOMO and LUMO energy levels can be effectively tuned by modifying their chemical structure. nih.govresearchgate.net The electron-transporting properties of the pyrazine system can also enhance the efficiency of devices like OLEDs. worktribe.com The development of liquid pyrazine dyes with good fluorescent properties further expands their potential use in printable and flexible optoelectronic devices. nii.ac.jp

Table 3: Electronic Properties of Donor-Acceptor Compounds Based on Pyrazine Derivatives

| Acceptor Moiety | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| 2,3-bis(decyloxy)quinoxaline (DPx) | -5.55 | -2.73 | 2.82 |

| 2,3-bis(decyloxy)pyridine[3,4-b]pyrazine (DPP) | -5.54 | -3.06 | 2.48 |

| Data from a study on D-A-D compounds with different pyrazine-based acceptors, demonstrating the tunability of electronic properties. nih.gov |

Future Research Directions and Concluding Perspectives

Exploration of Novel and Greener Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. researchgate.netacs.orgmdpi.com Future research in this area for N2,N2-Diethylpyrazine-2,3-diamine will likely focus on moving away from traditional multi-step syntheses that may involve harsh reagents and generate significant waste.

Key future research directions include:

One-Pot Syntheses: Developing one-pot methodologies where multiple reaction steps are carried out in a single reaction vessel can significantly improve efficiency and reduce waste. researchgate.netmdpi.com Research into one-pot syntheses of pyrazine (B50134) derivatives is an active field, and applying these principles to the synthesis of N2,N2-Diethylpyrazine-2,3-diamine is a logical next step. researchgate.netmdpi.com

Catalytic Approaches: The use of catalysts, particularly those based on abundant and non-toxic metals, can lead to more sustainable processes. researchgate.net Research into manganese-catalyzed dehydrogenative coupling reactions for the synthesis of pyrazines showcases a promising avenue. nih.gov Future work could explore similar catalytic systems for the synthesis of asymmetrically substituted pyrazine diamines.

Green Solvents and Conditions: The exploration of alternative reaction media, such as water or bio-based solvents, and the use of energy-efficient methods like microwave-assisted synthesis, will be crucial. researchgate.netmdpi.com Microwave-assisted synthesis has already been successfully employed for the preparation of various pyrazine derivatives. dtic.mil

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Development of tandem and domino reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Use of enzymes for specific bond formations. |

| Flow Chemistry | Improved safety, scalability, and process control. | Continuous manufacturing processes. |

Design of Advanced Functionalized N2,N2-Diethylpyrazine-2,3-diamine Derivatives

The functionalization of the N2,N2-Diethylpyrazine-2,3-diamine core is a key strategy to modulate its physicochemical properties and unlock new applications. The introduction of various substituents can influence factors such as solubility, electronic properties, and biological activity. jlu.edu.cn

Future research will likely focus on:

Targeted Substituent Introduction: The strategic placement of functional groups on the pyrazine ring or the amino substituents will be crucial. For instance, introducing electron-withdrawing or electron-donating groups can tune the electronic properties for applications in optoelectronics or catalysis. nih.gov

Synthesis of Hybrid Molecules: The conjugation of N2,N2-Diethylpyrazine-2,3-diamine with other pharmacologically active scaffolds or natural products could lead to the development of new therapeutic agents with enhanced efficacy or novel mechanisms of action. nih.govmdpi.com

Development of Chiral Derivatives: The synthesis of enantiomerically pure derivatives could be important for applications in asymmetric catalysis and for investigating stereoselective interactions with biological targets.

| Functionalization Approach | Potential Impact | Example Applications |

| Ring Substitution | Tuning of electronic and steric properties. | Organic electronics, catalysis. |

| N-Amino Group Modification | Altering solubility and coordination properties. | Coordination chemistry, medicinal chemistry. |

| Chiral Derivatization | Introduction of stereocenters. | Asymmetric catalysis, chiral recognition. |

Expansion of Catalytic Applications and Mechanistic Insights

The nitrogen atoms in the pyrazine ring and the diamine functionality make N2,N2-Diethylpyrazine-2,3-diamine and its derivatives promising candidates as ligands in coordination chemistry and catalysis. researchgate.net

Future research in this domain should explore:

Novel Metal Complexes: The synthesis and characterization of coordination complexes with a wide range of transition metals will be a primary focus. The electronic and steric properties of the N2,N2-Diethylpyrazine-2,3-diamine ligand can be fine-tuned to influence the catalytic activity of the metal center.

Application in Cross-Coupling Reactions: Pyrazine-based ligands have been utilized in various cross-coupling reactions. dtic.mil Investigating the efficacy of N2,N2-Diethylpyrazine-2,3-diamine-metal complexes in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings is a promising research avenue.

Mechanistic Studies: A thorough understanding of the reaction mechanisms is essential for the rational design of more efficient catalysts. Future work should employ a combination of experimental techniques (e.g., kinetics, in-situ spectroscopy) and computational modeling to elucidate the catalytic cycles.

Development of Innovative Materials Science Applications

The unique electronic and structural features of pyrazine derivatives make them attractive building blocks for the development of advanced materials. nih.gov

Future research directions for N2,N2-Diethylpyrazine-2,3-diamine in materials science include:

Organic Light-Emitting Diodes (OLEDs): Pyrazine-containing compounds have been investigated as materials for OLEDs due to their favorable charge transfer properties. nih.gov The synthesis of functionalized N2,N2-Diethylpyrazine-2,3-diamine derivatives with tailored photophysical properties could lead to new and efficient emitting materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of N2,N2-Diethylpyrazine-2,3-diamine to act as a bridging ligand can be exploited for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Sensors: The nitrogen atoms in the pyrazine ring can interact with various analytes, making pyrazine derivatives suitable for use in chemical sensors. Future research could focus on developing N2,N2-Diethylpyrazine-2,3-diamine-based sensors for the detection of metal ions or organic molecules.

| Material Type | Potential Application | Key Properties to Optimize |

| Organic Emitters | OLEDs, lighting, displays. | High quantum yield, color tuning. |

| Coordination Polymers | Gas storage, catalysis. | Porosity, stability. |

| Chemical Sensors | Environmental monitoring, diagnostics. | Selectivity, sensitivity. |

Integration of Experimental and Computational Approaches for Predictive Research

The synergy between experimental and computational chemistry is a powerful tool for accelerating the discovery and development of new molecules and materials.

For N2,N2-Diethylpyrazine-2,3-diamine, future research will greatly benefit from:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies: These models can be developed to correlate the structural features of N2,N2-Diethylpyrazine-2,3-diamine derivatives with their biological activity or physical properties, enabling the predictive design of new compounds.

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of N2,N2-Diethylpyrazine-2,3-diamine and its metal complexes. This can provide valuable insights for understanding reaction mechanisms and designing improved catalysts and materials.

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, these computational techniques can be used to predict the binding modes of N2,N2-Diethylpyrazine-2,3-diamine derivatives to biological targets and to understand the dynamics of these interactions.

The integration of these computational methods with experimental validation will be crucial for a comprehensive understanding of the potential of N2,N2-Diethylpyrazine-2,3-diamine and for guiding future research efforts in a more efficient and targeted manner.

Q & A

Q. What are the common synthetic routes for preparing N2,N2-Diethylpyrazine-2,3-diamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution reactions on pyrazine precursors. For example, alkylation of pyrazine-2,3-diamine with ethyl halides (e.g., ethyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is a standard approach. Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reactivity .

- Temperature control : Heating at 60–80°C promotes substitution while minimizing side reactions .

- Purification : Column chromatography or recrystallization ensures high purity. Yield improvements (up to 63–74%) are achievable by stoichiometric balancing of reagents and inert atmosphere conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing N2,N2-Diethylpyrazine-2,3-diamine?

Key techniques include:

- ¹H/¹³C NMR : Identifies amine protons (δ 2.5–3.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.5 ppm for CH₂) .

- FT-IR : Confirms N-H stretches (~3300 cm⁻¹) and aromatic C-N vibrations (~1600 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 349 [M+H]⁺) validate molecular weight .

- Elemental analysis : Cross-checks C, H, N content (e.g., 38.91% C, 2.74% H, 14.52% N) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., diethyl groups) on the pyrazine ring influence interactions with biological macromolecules like DNA or proteins?

Diethyl groups enhance hydrophobicity, potentially increasing binding affinity to hydrophobic pockets in proteins or intercalation into DNA. Studies on analogous pyrazine-palladium complexes show:

- DNA binding : Ethyl substituents improve intercalation via π-π stacking, measured via fluorescence quenching assays .

- Protein interactions : Hydrophobic substituents like ethyl groups may stabilize binding to serum albumin (BSA), as observed in UV-Vis titration experiments .

- Comparative analysis : Methyl or cyclopropyl analogs exhibit lower binding constants, highlighting the role of alkyl chain length .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected NMR peaks) for N2,N2-Diethylpyrazine-2,3-diamine?

Systematic approaches include:

- Multi-technique validation : Cross-check NMR with FT-IR and MS to confirm structural integrity .

- Impurity analysis : Use HPLC or GC-MS to detect byproducts (e.g., unreacted starting materials) .

- Database referencing : Compare spectra with NIST Chemistry WebBook or ChemIDplus entries for pyrazine derivatives .

- Reaction replication : Repeat synthesis under controlled conditions (e.g., anhydrous solvents, inert gas) to isolate variables .

Q. What key considerations are required when comparing the biological activity of N2,N2-Diethylpyrazine-2,3-diamine with its structural analogs?

Design considerations include:

- Structural parameters : Calculate logP, polar surface area, and H-bond donors to rationalize solubility differences .

- Assay consistency : Use identical cell lines (e.g., HeLa for cytotoxicity) and assay conditions (e.g., pH, temperature) .

- Statistical rigor : Apply ANOVA or t-tests to ensure significance; control for batch-to-batch variability in compound purity .

- Mechanistic studies : Pair in vitro assays with molecular docking to correlate substituent effects with target binding .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.